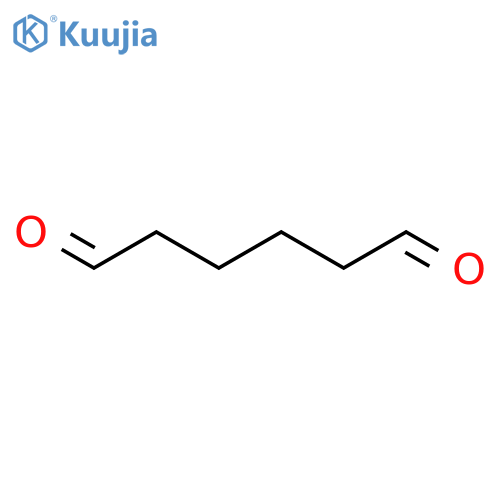Cas no 1072-21-5 (adipaldehyde)

adipaldehyde structure
adipaldehyde 化学的及び物理的性質
名前と識別子
-
- adipaldehyde
- hexanedial
- 5-formylvaleraldehyde
- adipic aldehyde
- Adipic dialdehyde
- adipoaldehyde
- hexane-1,6-dial
- 1,6-hexanedial
- FT-0653858
- DTXSID10147935
- SCHEMBL139711
- Adipaldehyde 0.90 M solution in water
- EINECS 214-003-1
- LMFA06000008
- 2,4,6-TrichlorophenolSodiumSalt
- adipindialdehyde
- A2059
- SB85418
- AKOS015855718
- 6W2N7U6ZHE
- CHEBI:180386
- A801609
- 1072-21-5
- Adipaldehyde, 1M in water
- NS00023448
- UNII-6W2N7U6ZHE
- 95%,1M in water
- DTXCID7070426
- G86207
-
- インチ: 1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2
- InChIKey: UMHJEEQLYBKSAN-UHFFFAOYSA-N
- ほほえんだ: O=CCCCCC=O
計算された属性
- せいみつぶんしりょう: 114.06800
- どういたいしつりょう: 114.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 5
- 複雑さ: 58.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- 互変異性体の数: 3
- トポロジー分子極性表面積: 34.1A^2
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.0030
- ゆうかいてん: -8°C
- ふってん: 153.66°C (rough estimate)
- フラッシュポイント: 66.3 °C
- 屈折率: 1.4350
- PSA: 34.14000
- LogP: 0.94460
adipaldehyde セキュリティ情報
- 危険物輸送番号:UN 2403 3/PG 2
- WGKドイツ:1
- セキュリティの説明: S9; S16; S29; S33
- RTECS番号:UD4200000
-
危険物標識:

- 包装カテゴリ:II
- 包装等級:II
- セキュリティ用語:3
- リスク用語:R11
- 危険レベル:3
adipaldehyde 税関データ
- 税関コード:2912190090
- 税関データ:
中国税関コード:
2912190090概要:
HS:2912190090。他の無環アルデヒド(他の酸素含有基なし)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
2912190090他の酸素官能基を有さない無環アルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
adipaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1241357-100mg |
Adipaldehyde |
1072-21-5 | 95% | 100mg |
$185 | 2023-09-04 | |
| TRC | A297610-100mg |
Adipaldehyde |
1072-21-5 | 100mg |
$ 65.00 | 2022-06-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X83145-100mg |
Adipaldehyde |
1072-21-5 | 95%,1M solution in water | 100mg |
¥718.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A302164-500mg |
adipaldehyde |
1072-21-5 | 95%,1M in water | 500mg |
¥3077.90 | 2023-09-04 | |
| TRC | A297610-5g |
Adipaldehyde |
1072-21-5 | 5g |
$ 230.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A302164-5g |
adipaldehyde |
1072-21-5 | 95%,1M in water | 5g |
¥10299.90 | 2023-09-04 | |
| Aaron | AR008YBM-1g |
Adipaldehyde |
1072-21-5 | 1g |
$87.00 | 2025-01-23 | ||
| 1PlusChem | 1P008Y3A-500mg |
Adipaldehyde |
1072-21-5 | 95%,1M solution in water | 500mg |
$289.00 | 2023-12-26 | |
| 1PlusChem | 1P008Y3A-100mg |
Adipaldehyde |
1072-21-5 | 95%,1M solution in water | 100mg |
$117.00 | 2023-12-26 | |
| Aaron | AR008YBM-25g |
Adipaldehyde |
1072-21-5 | 25g |
$1451.00 | 2025-01-23 |
adipaldehyde 関連文献
-
Qian Li,Zhongwei Zhang,Jing Zhao,Aitao Li Green Chem. 2022 24 4270
-
Yao-Zong Wang,Xin-Xing Deng,Lei Li,Zi-Long Li,Fu-Sheng Du,Zi-Chen Li Polym. Chem. 2013 4 444
-
Mehran Rahimi,Edzard M. Geertsema,Yufeng Miao,Jan-Ytzen van der Meer,Thea van den Bosch,Pim de Haan,Ellen Zandvoort,Gerrit J. Poelarends Org. Biomol. Chem. 2017 15 2809
-
4. Studies in reductive amination. Part I. Aminoalkylpiperidines from 2-hydroxy-1,6-hexanedialDavid H. Johnson J. Chem. Soc. C 1967 1284
-
Dominik Polterauer,Dominique M. Roberge,Paul Hanselmann,Petteri Elsner,Christopher A. Hone,C. Oliver Kappe React. Chem. Eng. 2021 6 2253
推奨される供給者
Amadis Chemical Company Limited
(CAS:1072-21-5)adipaldehyde

清らかである:99%
はかる:5g
価格 ($):296.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1072-21-5)己二醛

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ